(E)-Ethyl 2-methyl-4-oxobut-2-enoate is an organic compound characterized by its unique structure, which includes an ester and a ketone group along with a double bond in the E-configuration. This compound is part of the larger family of α,β-unsaturated carbonyl compounds, which are known for their reactivity and utility in various
Research indicates that (E)-Ethyl 2-methyl-4-oxobut-2-enoate exhibits potential biological activity, particularly in enzyme-catalyzed reactions involving esters and ketones. Its mechanism of action involves interaction with specific molecular targets, which can modulate enzyme activity or alter the structure of biological molecules, leading to physiological effects. Furthermore, derivatives of this compound have been explored for their antimicrobial properties and as potential inhibitors in various biochemical pathways .
Several methods are available for synthesizing (E)-Ethyl 2-methyl-4-oxobut-2-enoate:
(E)-Ethyl 2-methyl-4-oxobut-2-enoate serves multiple purposes across various fields:
Studies focusing on the interaction of (E)-Ethyl 2-methyl-4-oxobut-2-enoate with biological systems have revealed its potential as a modulator of enzyme activity. The interactions depend on the functional groups present in the molecule, particularly the ester and ketone functionalities, which can engage in hydrolysis and reduction reactions. These interactions are crucial for understanding its role in biochemical processes and its potential therapeutic applications .
Several compounds share structural similarities with (E)-Ethyl 2-methyl-4-oxobut-2-enoate:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl acetoacetate | Lacks double bond | Commonly used as a precursor in organic synthesis |
| Methyl (E)-2-methyl-4-oxopent-2-enoate | Methyl ester instead of ethyl | Similar reactivity but different ester group |
| Ethyl (E)-2-methyl-3-oxobut-2-enoate | Different position of ketone group | Variations in reactivity due to structural changes |
| (Z)-Ethyl 2-methyl-4-oxobut-2-enoate | Geometric isomer with Z configuration | Different physical properties compared to E form |
(E)-Ethyl 2-methyl-4-oxobut-2-enoate is unique due to its combination of both an ester and a ketone group within the same molecule, alongside its E-configured double bond. This configuration enhances its reactivity profile compared to other similar compounds, making it a valuable intermediate in organic synthesis and biological research.
The synthesis of (E)-Ethyl 2-methyl-4-oxobut-2-enoate through conventional esterification represents the most established pathway for producing this α,β-unsaturated ester compound [1]. Traditional Fischer esterification remains the cornerstone methodology, employing the direct reaction between 2-methyl-4-oxobut-2-enoic acid and ethanol in the presence of acid catalysts [2]. This approach typically utilizes concentrated sulfuric acid as the catalyst, with reaction temperatures ranging from 60 to 80 degrees Celsius under reflux conditions [3] [4].
The mechanism proceeds through protonation of the carboxylic acid carbonyl, followed by nucleophilic attack of ethanol and subsequent water elimination [1]. Research demonstrates that reaction yields can reach 75-85% when optimal conditions are maintained, including the use of molecular sieves to remove water and drive the equilibrium toward ester formation [3]. The reaction typically requires 4-8 hours for completion, with continuous removal of water being critical for maximizing conversion [2].
Alternative conventional approaches include the use of acid chlorides derived from the corresponding carboxylic acid [1]. This method involves treating 2-methyl-4-oxobut-2-enoyl chloride with ethanol in the presence of a tertiary amine such as triethylamine or pyridine to scavenge the hydrogen chloride byproduct [1] [2]. The addition of small amounts of 4-dimethylaminopyridine has been found to promote efficient product formation by serving as an acylation catalyst [1].
| Parameter | Fischer Esterification | Acid Chloride Method |
|---|---|---|
| Temperature | 60-80°C | 0-25°C |
| Reaction Time | 4-8 hours | 1-3 hours |
| Typical Yield | 75-85% | 85-95% |
| Catalyst Required | H₂SO₄ (5-10 mol%) | Et₃N or pyridine |
| Water Sensitivity | High | Moderate |
Recent developments in conventional esterification have focused on improving reaction conditions through the use of heterogeneous catalysts [3] [4]. The dried Dowex hydrogen ion/sodium iodide system has shown particular promise, demonstrating effectiveness in esterifying sterically hindered substrates while maintaining mild reaction conditions [3]. This approach offers advantages in terms of product isolation simplicity compared to traditional Fischer esterification, particularly for small-scale laboratory reactions [4].
The solvent selection plays a crucial role in conventional esterification success [4]. Toluene has emerged as an effective solvent choice due to its ability to prevent hydrolysis while facilitating water removal through azeotropic distillation [3]. Alternative solvents such as dimethyl carbonate have gained attention for their enhanced sustainability profile while maintaining comparable reaction efficiency [5].
Catalytic asymmetric synthesis of (E)-Ethyl 2-methyl-4-oxobut-2-enoate represents a sophisticated approach for generating enantiomerically enriched products with high stereochemical control [6] [7]. The development of chiral phosphine-catalyzed methodologies has emerged as a particularly effective strategy for achieving enantioselective formation of this compound [7].
Lewis acid-mediated catalytic asymmetric allylation of tert-butyl 4-oxobut-2-enoate derivatives has demonstrated exceptional enantioselectivity, achieving enantiomeric ratios of 96:4 in optimized conditions [8] [9]. This methodology involves the use of chiral ligands in conjunction with metal catalysts to control the stereochemical outcome of the carbon-carbon bond formation process [9]. The success of this approach depends critically on the choice of chiral ligand, with certain phosphine-based ligands showing superior performance in terms of both yield and enantioselectivity [6].
Palladium-catalyzed asymmetric synthesis protocols have shown remarkable efficiency in constructing the desired stereochemistry [6]. Optimization studies reveal that ligand selection dramatically influences reaction outcomes, with specific chiral phosphine ligands achieving enantioselectivities exceeding 90% [6]. The reaction typically proceeds at room temperature in dioxane solvent, with higher dilution conditions significantly improving both yield and enantioselectivity, possibly due to increased solubility of the palladium complex [6].
| Catalytic System | Enantioselectivity | Yield | Reaction Conditions |
|---|---|---|---|
| Chiral Phosphine/Pd | >90% ee | 65-78% | RT, dioxane, 24h |
| Lewis Acid/Chiral Ligand | 96:4 er | 70-85% | Variable temp |
| Organocatalytic | 85-98% ee | 45-91% | RT, various solvents |
Organocatalytic approaches utilizing chiral phosphoric acids have proven highly effective for enantioselective synthesis [10]. These methodologies exploit the formation of transient photoketene hemiacetals from α,β-unsaturated esters, which undergo enantioselective protonation to yield the desired stereochemistry [10]. The process achieves excellent yields and enantioselectivity under mild conditions, with the chiral phosphoric acid serving as both catalyst and proton shuttle [10].
Recent advances in asymmetric synthesis have focused on photoenolization strategies [10]. These methods utilize excited α,β-unsaturated esters that undergo geometric isomerization followed by hydrogen atom transfer to generate reactive intermediates [10]. The subsequent asymmetric protonation with chiral phosphoric acids delivers α-branched β,γ-alkenyl esters with high stereochemical fidelity [10].
The development of immobilized chiral catalysts has enhanced the practical application of asymmetric synthesis methodologies [7]. These systems offer advantages in terms of catalyst recovery and reuse while maintaining high levels of stereochemical control [7]. The methodology has been successfully applied to late-stage diversification of complex molecular frameworks, demonstrating its utility in pharmaceutical synthesis applications [7].
Microwave-assisted synthesis has revolutionized the preparation of (E)-Ethyl 2-methyl-4-oxobut-2-enoate by dramatically reducing reaction times while improving yields and selectivity [11] [12]. The application of microwave irradiation to esterification reactions exploits the dipolar nature of reactants and products to achieve rapid heating and enhanced reaction kinetics [13] [14].
Research demonstrates that microwave-assisted aldol condensation reactions between methyl ketone derivatives and glyoxylic acid provide an efficient route to 4-oxo-2-butenoic acid intermediates, which can subsequently be esterified [11] [12]. The methodology requires substrate-dependent optimization, with aromatic derivatives proceeding optimally using tosic acid catalysis, while aliphatic substrates respond better to pyrrolidine and acetic acid systems [11] [12].
Optimization studies reveal that microwave power significantly influences reaction outcomes [15]. Maximum conversions of 94.6% for similar ester compounds have been achieved using 20% microwave power, with higher power levels leading to decreased yields due to enzyme denaturation or thermal degradation [15]. The optimal temperature range typically falls between 80-100 degrees Celsius, with reaction times reduced to 1-5 minutes compared to hours required under conventional heating [15].
| Microwave Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Power Level | 20-30% | Maximum at 20% |
| Temperature | 80-100°C | Optimal at 100°C |
| Reaction Time | 1-16 minutes | Substrate dependent |
| Yield Improvement | 25-50% | Compared to conventional |
The microwave-assisted methodology demonstrates particular advantages in equilibrium-shifting reactions [14]. The rapid evaporation of volatile polar molecules such as water and methanol under microwave irradiation drives esterification reactions toward completion more efficiently than conventional heating [14]. This effect is particularly pronounced in dry media conditions where no additional solvents are required [14].
Solvent-free microwave protocols have shown exceptional promise for ester synthesis [16] [14]. These methodologies eliminate the need for organic solvents while achieving superior reaction rates and yields [16]. The open vessel microwave technique allows for continuous water removal, which is crucial for driving esterification reactions to completion [16]. Reaction times can be reduced from hours to minutes while maintaining or improving product yields [16].
Energy consumption analysis reveals significant advantages for microwave-assisted synthesis [15]. Microwave devices consume substantially less energy compared to conventional heating methods, with energy savings of 96% compared to water bath heating and 42% compared to other heating systems [15]. Processing time reductions of 99% have been demonstrated compared to conventional methodologies, making microwave assistance highly attractive for industrial applications [15].
The mechanism of microwave enhancement involves both thermal and non-thermal effects [17]. Selective heating of catalyst particles under microwave irradiation leads to localized high-temperature zones that promote reaction kinetics while maintaining bulk solution temperatures at manageable levels [17]. This selective heating effect is particularly beneficial when moisture content in reactants is high, as microwave irradiation effectively suppresses reverse hydrolysis reactions [17].
Green chemistry methodologies for synthesizing (E)-Ethyl 2-methyl-4-oxobut-2-enoate focus on minimizing environmental impact through solvent reduction, catalyst recyclability, and atom-economical processes [18] [5]. These approaches align with the principles of sustainable chemistry while maintaining synthetic efficiency and product quality [19] [20].
Solvent-free esterification protocols represent a significant advancement in green synthesis [20]. High-speed ball-milling conditions enable the formation of esters from carboxylic acids and alcohols without organic solvents [20]. The iodine/potassium dihydrogen phosphate system achieves esterification yields of 45-91% within 20 minutes of grinding at room temperature [20]. This methodology eliminates the need for transition metals and reduces waste generation significantly [20].
Alternative green approaches utilize environmentally benign solvents such as acetonitrile as replacements for hazardous chlorinated or amide solvent systems [19]. Research demonstrates that acetonitrile-based esterification achieves comparable rates and yields to traditional solvent systems while significantly improving the environmental and health safety profile [19]. The methodology incorporates extraction and wash sequences that eliminate the need for column chromatography purification [19].
| Green Method | Solvent System | Yield Range | Environmental Benefit |
|---|---|---|---|
| Ball Milling | Solvent-free | 45-91% | No organic solvents |
| Acetonitrile-based | CH₃CN | 75-95% | Non-halogenated |
| Dowex/NaI | Minimal solvent | 55-99% | Reusable catalyst |
| Electrocatalytic | Aqueous | 22-55% | Renewable feedstock |
The development of reusable heterogeneous catalysts represents another key green chemistry advancement [3] [4]. The Dowex hydrogen ion resin system demonstrates excellent reusability while maintaining catalytic activity across multiple reaction cycles [3]. This approach reduces catalyst waste and simplifies product purification by enabling easy catalyst separation [4]. The methodology proves particularly effective for selective esterifications, showing clear preference for aliphatic alcohols over phenolic compounds [3].
Electrocatalytic synthesis offers a revolutionary approach to ester formation using renewable electricity and sustainable feedstocks [21]. Research demonstrates that acetate esters can be electro-synthesized from water and carbon monoxide with Faradaic efficiencies of approximately 22% [21]. This methodology eliminates the need for fossil-derived starting materials and generates minimal chemical waste [21]. The process utilizes copper catalysts in membrane electrode assemblies to achieve direct conversion of carbon monoxide and water to ester products [21].
Enzymatic approaches using immobilized lipases provide highly selective and environmentally friendly esterification pathways [22]. These biocatalytic systems operate under mild conditions and demonstrate excellent substrate tolerance [22]. The methodology achieves high conversion rates while eliminating the need for harsh chemical catalysts and enabling easy product recovery [22].
Mechanically induced esterification through ball-milling represents an innovative solvent-free approach [20]. The potassium iodide/triethyl phosphite system enables esterification with yields of 24-85% after 60 minutes of grinding [20]. This methodology demonstrates broad substrate scope and functional group tolerance while eliminating solvent waste entirely [20]. The approach has been successfully applied to late-stage diversification of natural products, demonstrating its utility in pharmaceutical applications [20].
Dimethyl carbonate has emerged as an environmentally preferred solvent for esterification reactions [5]. This green solvent replacement for dichloromethane and dimethylformamide maintains reaction efficiency while significantly improving the environmental safety profile [5]. The methodology achieves optimal results when combined with Mukaiyama's reagent, providing a safer alternative to traditional carbodiimide coupling reagents [5].
The thermodynamic properties of (E)-Ethyl 2-methyl-4-oxobut-2-enoate are characterized by limited experimental data availability. The compound has a confirmed molecular weight of 142.15 g/mol and an exact mass of 142.063 g/mol [1]. Due to the scarcity of direct experimental measurements for this specific compound, thermodynamic property estimation relies primarily on data from structurally analogous compounds and theoretical calculations.
Direct thermal property measurements for (E)-Ethyl 2-methyl-4-oxobut-2-enoate remain unreported in the available literature. However, comparative analysis with structurally similar compounds provides valuable insights. The closely related compound (E)-Ethyl 4-oxobut-2-enoate exhibits a melting point of -9°C and a boiling point of 199.3±23.0°C at 760 mmHg [2]. The structural similarity suggests that (E)-Ethyl 2-methyl-4-oxobut-2-enoate likely possesses comparable thermal characteristics, with the additional methyl group potentially increasing both melting and boiling points due to enhanced molecular weight and van der Waals interactions.
While specific enthalpy of formation and heat capacity data for (E)-Ethyl 2-methyl-4-oxobut-2-enoate are not available, studies on related α,β-unsaturated esters provide thermodynamic frameworks. Research on unsaturated esters of carboxylic acids demonstrates that these compounds exhibit characteristic enthalpies of formation that can be predicted using group additivity methods [4]. The presence of the conjugated double bond system and the ketone functionality influences the overall thermodynamic stability of the molecule.
Thermochemical studies on ethyl 3-oxobutanoate and related compounds have established standard molar enthalpies of formation and vaporization enthalpies, with values ranging from 54.2 to 61.6 kJ·mol⁻¹ for vaporization processes [5]. These values serve as benchmarks for estimating similar properties in (E)-Ethyl 2-methyl-4-oxobut-2-enoate.
Table 3.1: Thermodynamic Properties of (E)-Ethyl 2-methyl-4-oxobut-2-enoate
| Property | Value | Status | Reference |
|---|---|---|---|
| Molecular Weight | 142.15 g/mol | Confirmed | [1] |
| Exact Mass | 142.063 g/mol | Calculated | [1] |
| Melting Point | Not reported | - | - |
| Boiling Point | Not reported | - | - |
| Density | Not reported | - | - |
| Heat Capacity | Not reported | - | - |
| Enthalpy of Formation | Not reported | - | - |
| Enthalpy of Vaporization | Not reported | - | - |
The solubility characteristics of (E)-Ethyl 2-methyl-4-oxobut-2-enoate are influenced by its dual functional group nature, containing both hydrophobic (ethyl ester) and hydrophilic (ketone) components. The compound's solubility profile demonstrates typical behavior for α,β-unsaturated esters with moderate polarity.
The compound exhibits limited solubility in water, primarily due to the hydrophobic ethyl ester moiety that dominates the molecular structure [6]. The polar surface area of 43.37 Ų indicates moderate polarity, but insufficient for significant aqueous solubility. The presence of the ketone functionality provides some degree of hydrogen bonding capability with water molecules, but this is insufficient to overcome the hydrophobic contributions of the ethyl and methyl groups.
(E)-Ethyl 2-methyl-4-oxobut-2-enoate demonstrates excellent solubility in common organic solvents. The compound shows particularly good solubility in:
The compound exhibits good solubility in dimethyl sulfoxide (DMSO), a highly polar aprotic solvent that effectively solvates both the ester and ketone functionalities [7]. This solubility characteristic is particularly valuable for analytical applications and synthetic transformations requiring homogeneous reaction conditions.
Table 3.2: Solubility Profile of (E)-Ethyl 2-methyl-4-oxobut-2-enoate
| Solvent System | Solubility Level | Mechanism |
|---|---|---|
| Water | Limited | Hydrophobic ester dominates |
| Chloroform | Good | Polarity matching |
| Ethyl Acetate | Good | Functional group similarity |
| Methanol | Good | Hydrogen bonding |
| Diethyl Ether | Good | Carbonyl solvation |
| DMSO | Excellent | Polar aprotic solvation |
| Hexane | Poor | Polarity mismatch |
| Acetonitrile | Moderate | Polar aprotic interaction |
Limited experimental data are available regarding the phase behavior and crystallization characteristics of (E)-Ethyl 2-methyl-4-oxobut-2-enoate. However, insights can be derived from crystallographic studies of structurally related compounds and theoretical considerations based on molecular structure.
Crystal structure studies of related α,β-unsaturated esters reveal characteristic packing arrangements dominated by intermolecular interactions. Research on ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate demonstrates that molecules in the crystalline state are connected through C-H···O interactions, generating supramolecular layers [8]. These weak hydrogen bonds involve methoxy-ketone and benzene-carboxylate carbonyl interactions, suggesting similar intermolecular forces may govern the crystal packing of (E)-Ethyl 2-methyl-4-oxobut-2-enoate.
The dihedral angles observed in related compounds, such as the 54.10(5)° angle between aromatic rings and the oxobutenoate backbone [8], provide insights into the conformational preferences that influence crystal packing arrangements.
α,β-Unsaturated esters frequently exhibit polymorphic behavior due to the flexibility of the conjugated system and the potential for different molecular conformations in the solid state. The E-configuration of the double bond in (E)-Ethyl 2-methyl-4-oxobut-2-enoate provides thermodynamic stability, but the possibility of conformational polymorphs cannot be excluded without detailed crystallographic investigation.
The phase behavior of (E)-Ethyl 2-methyl-4-oxobut-2-enoate is expected to be influenced by the compound's molecular structure and intermolecular interactions. The absence of strong hydrogen bonding donors (such as hydroxyl groups) suggests that the compound likely exists as a liquid at room temperature, consistent with many ethyl esters of similar molecular weight.
Table 3.3: Phase Behavior Characteristics
| Parameter | Observation | Basis |
|---|---|---|
| Room Temperature State | Liquid (predicted) | Structural analogy |
| Crystallization Tendency | Moderate | Ester flexibility |
| Polymorphic Potential | Possible | Conformational freedom |
| Intermolecular Forces | van der Waals, weak C-H···O | Structural analysis |
The surface tension and interfacial properties of (E)-Ethyl 2-methyl-4-oxobut-2-enoate are governed by its amphiphilic molecular structure, which contains both hydrophobic (ethyl, methyl groups) and hydrophilic (ketone, ester) components. While direct experimental measurements are not available in the literature, the compound's interfacial behavior can be predicted based on its molecular structure and comparison with similar compounds.
The compound's moderate surface activity is attributed to the presence of polar functional groups (ketone and ester) that can orient toward aqueous phases, while the hydrophobic alkyl groups orient toward non-polar phases. The LogP value of 0.69470 [1] indicates moderate lipophilicity, suggesting balanced hydrophilic-lipophilic properties that contribute to surface activity.
The interfacial tension behavior of (E)-Ethyl 2-methyl-4-oxobut-2-enoate at liquid-liquid interfaces is expected to be influenced by the compound's ability to adsorb at interfaces with appropriate molecular orientation. The polar surface area of 43.37 Ų [1] represents approximately 30% of the total molecular surface, indicating significant polar character that facilitates interfacial adsorption.
The wetting behavior of (E)-Ethyl 2-methyl-4-oxobut-2-enoate on various surfaces is expected to demonstrate intermediate contact angles, reflecting the compound's moderate polarity. The presence of the conjugated α,β-unsaturated system provides additional polarizability that can influence surface interactions through π-electron interactions.
Table 3.4: Interfacial Properties of (E)-Ethyl 2-methyl-4-oxobut-2-enoate
| Property | Predicted Value/Behavior | Basis |
|---|---|---|
| Surface Activity | Moderate | Amphiphilic structure |
| LogP | 0.69470 | Calculated [1] |
| Polar Surface Area | 43.37 Ų | Calculated [1] |
| Interfacial Adsorption | Favorable | Balanced polarity |
| Contact Angle | Intermediate (40-80°) | Moderate polarity |
| Wetting Behavior | Moderate spreading | Amphiphilic nature |